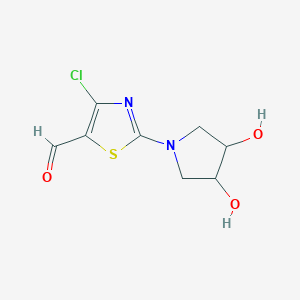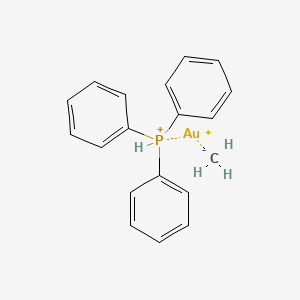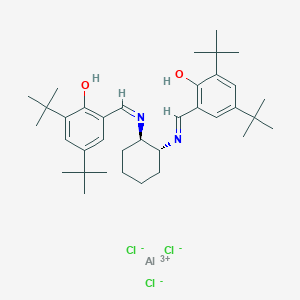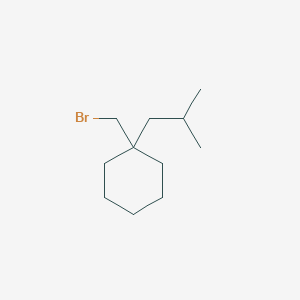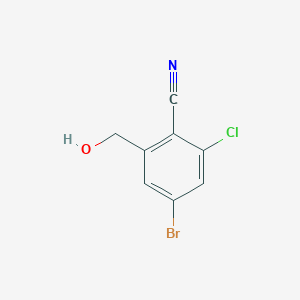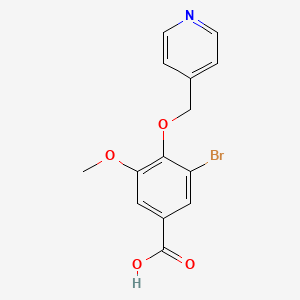![molecular formula C20H26N4O4 B13150684 (S)-tert-Butyl (1-(4-hydroxy-2-oxo-2H-[1,3'-bipyridin]-6'-yl)pyrrolidin-3-yl)(methyl)carbamate](/img/structure/B13150684.png)
(S)-tert-Butyl (1-(4-hydroxy-2-oxo-2H-[1,3'-bipyridin]-6'-yl)pyrrolidin-3-yl)(methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-Butyl (1-(4-hydroxy-2-oxo-2H-[1,3’-bipyridin]-6’-yl)pyrrolidin-3-yl)(methyl)carbamate is a complex organic compound that features a bipyridine core, a pyrrolidine ring, and a tert-butyl carbamate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (1-(4-hydroxy-2-oxo-2H-[1,3’-bipyridin]-6’-yl)pyrrolidin-3-yl)(methyl)carbamate typically involves multiple steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction between two pyridine derivatives.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a cyclization reaction, often involving a precursor such as an amino alcohol.
Attachment of the Carbamate Group: The tert-butyl carbamate group is attached using a carbamoylation reaction, typically with tert-butyl chloroformate and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to a hydroxyl group under appropriate conditions.
Substitution: The bipyridine core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent but often involve the use of strong acids or bases.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted bipyridine derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry due to its bipyridine core, which can bind to metal ions.
Biology
In biological research, it may be used to study enzyme interactions or as a probe in biochemical assays.
Medicine
Industry
In industry, it could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of (S)-tert-Butyl (1-(4-hydroxy-2-oxo-2H-[1,3’-bipyridin]-6’-yl)pyrrolidin-3-yl)(methyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The bipyridine core can coordinate with metal ions, potentially altering the activity of metalloenzymes. The carbamate group may also interact with active sites in proteins, affecting their function.
類似化合物との比較
Similar Compounds
- (S)-tert-Butyl (1-(4-hydroxy-2-oxo-2H-[1,3’-bipyridin]-6’-yl)pyrrolidin-3-yl)(ethyl)carbamate
- (S)-tert-Butyl (1-(4-hydroxy-2-oxo-2H-[1,3’-bipyridin]-6’-yl)pyrrolidin-3-yl)(propyl)carbamate
Uniqueness
The uniqueness of (S)-tert-Butyl (1-(4-hydroxy-2-oxo-2H-[1,3’-bipyridin]-6’-yl)pyrrolidin-3-yl)(methyl)carbamate lies in its specific combination of functional groups and stereochemistry, which may confer unique binding properties and biological activity compared to similar compounds.
特性
分子式 |
C20H26N4O4 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
tert-butyl N-[(3S)-1-[5-(4-hydroxy-2-oxopyridin-1-yl)pyridin-2-yl]pyrrolidin-3-yl]-N-methylcarbamate |
InChI |
InChI=1S/C20H26N4O4/c1-20(2,3)28-19(27)22(4)15-7-9-23(13-15)17-6-5-14(12-21-17)24-10-8-16(25)11-18(24)26/h5-6,8,10-12,15,25H,7,9,13H2,1-4H3/t15-/m0/s1 |
InChIキー |
MMIGRMYWMKOGBH-HNNXBMFYSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N(C)[C@H]1CCN(C1)C2=NC=C(C=C2)N3C=CC(=CC3=O)O |
正規SMILES |
CC(C)(C)OC(=O)N(C)C1CCN(C1)C2=NC=C(C=C2)N3C=CC(=CC3=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


